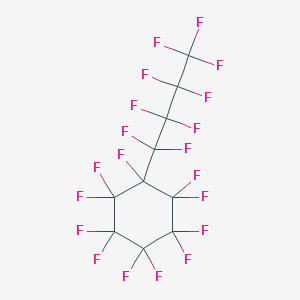

Perfluoro(butylcyclohexane)

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-1(4(16,17)7(22,23)9(26,27)10(28,29)30)2(12,13)5(18,19)8(24,25)6(20,21)3(1,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZGMFAUFIVEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190838 | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-60-7 | |

| Record name | Perfluoro(butylcyclohexane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorobutylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecafluoro(nonafluorobutyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Perfluoro(butylcyclohexane) for Oxygen Delivery to Tissues

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of Perfluoro(tert-butylcyclohexane) (

Part 1: Physicochemical Foundation

Molecular Identity and Selection Logic

While "perfluoro(butylcyclohexane)" is the generic descriptor, the clinically relevant isomer for oxygen therapeutics is Perfluoro(tert-butylcyclohexane) .[1] The steric bulk of the tert-butyl group contributes to a higher boiling point and modulated lipid solubility compared to its n-butyl isomer, reducing the risk of vapor lock (embolism) while ensuring eventual pulmonary excretion.

Table 1: Critical Physicochemical Properties

| Property | Value | Clinical Significance |

| CAS Number | 84808-64-0 | Specific to the tert-butyl isomer (Oxycyte active ingredient).[1][2][3] |

| Molecular Weight | 500.07 g/mol | High mass prevents rapid diffusion across non-target membranes. |

| Boiling Point | 148.5°C | High enough to prevent vaporization at body temp ( |

| Density ( | ~1.998 g/mL | ~2x density of water; requires high-shear homogenization for stable suspension. |

| ~40–50 vol% | Dissolves ~45 mL | |

| Vapor Pressure | Low (< 20 mmHg at | Critical for preventing pulmonary toxicity and ensuring controlled exhalation. |

Mechanism of Action: Henry’s Law vs. Sigmoidal Binding

Unlike hemoglobin, which binds oxygen chemically (cooperative binding) and saturates at ambient

Where

Diagram 1: Oxygen Transport Kinetics This diagram contrasts the saturation limits of Hemoglobin against the infinite capacity of PFCs.

Caption: Comparative oxygen loading dynamics. Note that PFCs (Green path) continue to load oxygen linearly beyond the hemoglobin saturation point (Red path).

Part 2: Formulation Engineering[2]

Pure perfluoro(tert-butylcyclohexane) is immiscible with water and cannot be injected directly. It must be processed into a sub-micron emulsion (Nanoemulsion).

The "60% w/v" Standard

The most successful formulation (historically associated with Oxycyte) utilizes a 60% weight/volume concentration. This high payload is necessary to achieve clinically significant oxygen delivery.

-

Dispersed Phase: Perfluoro(tert-butylcyclohexane) (60% w/v).[1]

-

Continuous Phase: Isotonic buffered saline (pH 7.4).

-

Emulsifier: Egg Yolk Phospholipid (EYP) (typically 2-4% w/v).

-

Stabilizer: Free fatty acids or specific triglycerides may be added to prevent Ostwald ripening.

Particle Size Criticality

Target Diameter:

-

> 200 nm: Rapid clearance by the Reticuloendothelial System (RES), leading to hepatosplenomegaly and reduced circulation time.

-

< 50 nm: Instability and potential for coalescence.

Part 3: Experimental Protocol

Protocol: Preparation of High-Load PFC Emulsion

Note: This protocol assumes access to a high-pressure homogenizer (e.g., Microfluidizer).

Diagram 2: Emulsification Workflow The "Top-Down" synthesis method for generating stable sub-micron droplets.

Caption: Workflow for synthesizing 60% w/v PFC emulsion. Recirculation through the homogenizer is critical to reduce particle size polydispersity.

Step-by-Step Methodology

-

Surfactant Dispersion: Disperse Egg Yolk Phospholipids (2.0% w/v) in Phosphate Buffered Saline (PBS). Use a high-shear mixer (e.g., Ultra-Turrax) at 5,000 RPM for 10 minutes under nitrogen atmosphere to prevent lipid oxidation.

-

Pre-Emulsification: Slowly add Perfluoro(tert-butylcyclohexane) (60% w/v) to the aqueous phase while mixing. Continue shearing until a coarse white emulsion is formed.

-

High-Pressure Homogenization: Transfer the pre-mix to a Microfluidizer (e.g., M-110P). Process at 20,000–30,000 psi .

-

Critical Step: The emulsion must be cooled (heat exchanger) immediately after the interaction chamber to prevent phospholipid degradation.

-

Cycles: Run 4–6 passes to achieve a mean particle diameter (MPD) of

-

-

Sterilization: Standard 0.22

filtration is often impossible due to the viscosity and particle density. Terminal steam sterilization (autoclave) is required.-

Note: Use a rotary autoclave to prevent phase separation during the heating/cooling ramp.

-

Part 4: Biological Fate & Safety Profile

Retention and Excretion

The primary challenge with PFCs is the "retention vs. volatility" trade-off.

-

Perfluorodecalin: Excreted too fast (volatile), causing emulsion instability.

-

Perfluorotripropylamine: Retained for years (tissue accumulation).

-

Perfluoro(tert-butylcyclohexane): Occupies the "Goldilocks" zone.

-

Half-life: Estimated at several months in the RES, but clears from blood in hours.

-

Route: Phagocytosis by macrophages

Transport to lungs

-

Toxicity Considerations

-

Flu-like Symptoms: Rapid phagocytosis of PFC particles triggers cytokine release (macrophage activation), causing transient fever and back pain. This is dose-dependent.

-

Vapor Lock: If the boiling point were lower, body heat could cause micro-bubbles. The

boiling point of PFBCH negates this risk.

References

-

Riess, J. G. (2005). "Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery." Artificial Cells, Blood Substitutes, and Biotechnology. Link

-

Keipert, P. E. (2009). "Perfluorocarbon-based Oxygen Delivery." Artificial Cells, Blood Substitutes, and Biotechnology. Link

-

Tenex Therapeutics. (2015).[4] "Oxycyte: Perfluoro(tert-butylcyclohexane) Emulsion for Traumatic Brain Injury." ClinicalTrials.gov Identifier: NCT00908063. Link

-

Smolecule. (2024). "Perfluoro tert-butylcyclohexane: Physical Properties and Solubility Data." Chemical Data Repository. Link

-

Varlet, V., et al. (2015).[2][4][5] "Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane) by headspace-gas chromatography-tandem mass spectrometry." Talanta. Link

Sources

- 1. Perfluoro tert-butylcyclohexane - Wikipedia [en.wikipedia.org]

- 2. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, perfluoromethyldecalin and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 4. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Persistence of Perfluoro(butylcyclohexane)

Introduction: The Challenge of Perfluorinated Alicyclic Compounds

Per- and polyfluoroalkyl substances (PFAS) represent a large class of synthetic chemicals recognized for their exceptional stability and widespread use, which has unfortunately led to their ubiquitous presence and persistence in the environment.[1][2] These compounds, often dubbed "forever chemicals," are characterized by the immense strength of the carbon-fluorine (C-F) bond, rendering them highly resistant to natural degradation processes.[3][4] While much of the research and regulatory focus has been on linear perfluoroalkyl acids (PFAAs) like PFOA and PFOS, the environmental fate of other PFAS structures, such as perfluorinated alicyclic compounds, remains a critical knowledge gap.[5][6]

This technical guide focuses on Perfluoro(butylcyclohexane) (PFBC) , a saturated alicyclic perfluorocarbon (PFC) with the molecular formula C₁₀F₂₀.[7] As a fully fluorinated cycloalkane, PFBC exhibits extreme chemical inertness and thermal stability.[8] While these properties are advantageous for its industrial and potential therapeutic applications, such as in oxygen carriers, they also raise significant concerns about its environmental longevity.[7][9] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the environmental persistence of PFBC, synthesizing established principles of PFAS science with detailed, actionable experimental protocols.

Physicochemical Properties: The Foundation of Persistence

Understanding the environmental fate of a chemical begins with its fundamental physicochemical properties. These parameters govern its partitioning between environmental compartments (air, water, soil, biota), its mobility, and its susceptibility to degradation.

Core Molecular Characteristics

Perfluoro(butylcyclohexane) is a C10 compound where all hydrogen atoms have been replaced by fluorine. This complete fluorination results in a molecule that is both hydrophobic and lipophobic, with a high molecular weight and a stable conformational structure.[8]

Key Quantitative Data

The following table summarizes the known and estimated physicochemical properties of Perfluoro(butylcyclohexane). This data is crucial for predicting its environmental behavior and designing appropriate analytical and fate studies.

| Property | Value / Estimated Range | Significance for Environmental Persistence | Reference |

| Molecular Formula | C₁₀F₂₀ | Defines the basic structure and high degree of fluorination. | [7] |

| Molar Mass | 500.078 g/mol | High molecular weight can influence transport and partitioning. | [7] |

| Vapor Pressure | High (sublimes readily) | Suggests potential for atmospheric transport in its pure form. | [8] |

| Water Solubility | Very Low (estimated) | Limits dissolution in water but promotes partitioning to other phases. | [10] |

| Octanol-Water Partition Coefficient (Kow) | High (estimated) | Traditionally indicates bioaccumulation potential, but is less predictive for PFAS which can bind to proteins. | [10] |

| Organic Carbon-Water Partition Coefficient (Koc) | Moderate to High (estimated) | Indicates potential for sorption to soil and sediment organic matter, retarding mobility in groundwater. | [6] |

| Henry's Law Constant | Low (estimated) | Suggests it is unlikely to volatilize significantly from water bodies. | [10] |

Environmental Fate & Transport: Where Does PFBC Go?

Once released into the environment, PFBC will undergo a series of transport and partitioning processes that determine its ultimate distribution and concentration in various environmental media.[6][11] The extreme stability of the perfluorinated structure means that degradative processes are expected to be exceptionally slow.[3]

A conceptual model for the environmental fate of PFBC is presented below.

Caption: Conceptual model of Perfluoro(butylcyclohexane) environmental fate.

Mobility in Soil and Water

The movement of PFBC in terrestrial and aquatic systems is primarily governed by its sorption characteristics.[12] Due to its hydrophobic nature, PFBC is expected to adsorb to organic carbon in soil and sediment. This process retards its movement through the soil column and can lead to its accumulation in benthic sediments in aquatic environments.

Atmospheric Transport

Given its relatively high vapor pressure, PFBC may be subject to long-range atmospheric transport, similar to other volatile fluorinated compounds.[8] This allows for its distribution to remote ecosystems far from original sources.

Abiotic and Biotic Degradation: The Core of Persistence

The defining characteristic of perfluorinated compounds is their resistance to degradation.[3] The C-F bond is one of the strongest in organic chemistry, and the fluorine atoms form a protective sheath around the carbon backbone, shielding it from chemical and enzymatic attack.

Abiotic Degradation Potential

-

Hydrolysis: Due to the strength and stability of the C-F and C-C bonds in the alicyclic structure, PFBC is expected to be hydrolytically stable under typical environmental pH and temperature conditions (pH 4-9).

-

Photolysis: Direct photolysis is unlikely to be a significant degradation pathway. The C-F bonds do not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by other environmental components like hydroxyl radicals, may occur but is expected to be an extremely slow process.

Biodegradation Potential

Perfluorinated compounds like PFBC are considered non-biodegradable under both aerobic and anaerobic conditions.[9] The high degree of fluorination prevents microbial enzymes from initiating the oxidative or reductive processes that typically break down organic contaminants.[13] While some polyfluorinated substances can undergo biotransformation to form persistent PFAAs, PFBC, being fully fluorinated, is not a precursor and is expected to remain untransformed.[14]

Proposed Experimental Framework for Assessing PFBC Persistence

To definitively characterize the environmental persistence of PFBC, a tiered experimental approach is required. The following protocols are based on internationally recognized OECD guidelines and represent a self-validating system for generating robust and reliable data.

Tier 1: Screening-Level Biodegradation Studies

-

Objective: To provide a conservative assessment of ready biodegradability. A negative result in these tests is a strong indicator of persistence.

-

Recommended Protocol: OECD 301 F: Manometric Respirometry Test.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not previously exposed to PFBC.

-

Test System: Sealed vessels containing a defined mineral medium, inoculum, and PFBC as the sole source of organic carbon (typically 10-20 mg/L).

-

Exposure: Incubate in the dark at a constant temperature (20-24°C) for 28 days.

-

Measurement: Monitor oxygen consumption over the 28-day period.

-

Endpoint: Compare oxygen consumption in the test vessels to that in control (inoculum only) and reference (readily biodegradable substance like sodium benzoate) vessels.

-

Interpretation: Degradation >60% within the 10-day window following the lag phase indicates ready biodegradability. For PFBC, it is anticipated that little to no oxygen consumption will be observed.

-

Tier 2: Environmental Simulation Studies

-

Objective: To determine the degradation rate of PFBC in more environmentally realistic systems, accounting for partitioning and interaction with solid matrices.

-

Recommended Protocol: OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems.

-

System Setup: Establish replicate biometer flasks containing natural water and sediment collected from two different, well-characterized sites.

-

Dosing: Apply ¹³C- or ¹⁴C-labeled PFBC to the water surface to allow for accurate mass balancing and identification of potential minor transformation products.

-

Incubation: Incubate systems in the dark at environmentally relevant temperatures. One set of systems is maintained under aerobic conditions (gentle airflow over the water), while another is maintained under anaerobic conditions (purged with N₂).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), sacrifice replicate systems.

-

Analysis: Separate the water, sediment, and any headspace trap. Extract each compartment and analyze for the parent PFBC and potential transformation products using LC-MS/MS.

-

Endpoint: Calculate the dissipation half-life (DT50) in the water phase and the total system. Determine the extent of mineralization (conversion to CO₂) and the formation of non-extractable residues.

-

Caption: Experimental workflow for an OECD 308 water-sediment study.

Bioaccumulation Potential

Due to their persistence, PFAS have the potential to accumulate in living organisms.[1][15] While the bioaccumulation of linear PFAS is often correlated with chain length, the behavior of cyclic structures like PFBC is less understood.[16] Its high stability and lipophobicity suggest that it may not partition into fatty tissues in the same way as traditional persistent organic pollutants, but could instead bind to proteins in the blood and liver.[17]

-

Recommended Protocol: OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure.

-

Test Organism: A standard fish model, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).[16]

-

Exposure Phase: Expose fish to a constant, low concentration of PFBC in water for a period of 28-60 days.

-

Depuration Phase: After the exposure phase, transfer the fish to clean, PFBC-free water and monitor for a similar period.

-

Sampling: Sample water and fish tissue at regular intervals during both phases.

-

Analysis: Analyze samples for PFBC concentration using LC-MS/MS.

-

Endpoints: Calculate the Bioconcentration Factor (BCF), the uptake and depuration rate constants (k1 and k2), and the bioaccumulation factor (BAF) if dietary exposure is included.

-

Analytical Methodology: Accurate Quantification of PFBC

Robust analytical methods are essential for all environmental fate and bioaccumulation studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for PFAS analysis due to its high sensitivity and selectivity.[18][19]

Protocol for PFBC Analysis in Environmental Matrices

-

Sample Preparation (Water):

-

Take a 100-250 mL water sample.

-

Add a known amount of a mass-labeled PFBC internal standard.

-

Perform Solid Phase Extraction (SPE) using a Weak Anion Exchange (WAX) cartridge to concentrate the analyte and remove interferences.[18]

-

Elute the cartridge with a basic organic solvent (e.g., methanol with ammonium hydroxide).

-

Evaporate the eluate and reconstitute in a small volume of mobile phase.

-

-

Sample Preparation (Soil/Sediment/Tissue):

-

Homogenize and lyophilize the solid sample.

-

Add a mass-labeled internal standard.

-

Perform solvent extraction, often using a basic methanol solution, potentially with sonication or accelerated solvent extraction (ASE).

-

Clean up the extract using dispersive SPE (e.g., with graphitized carbon) to remove co-extracted matrix components like lipids.

-

Concentrate and reconstitute the final extract.

-

-

Instrumental Analysis (LC-MS/MS):

-

Chromatography: Use a C18 or similar reversed-phase LC column to separate PFBC from other compounds. A gradient elution with methanol and water (both containing a buffer like ammonium acetate) is typical.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for both the native PFBC and its labeled internal standard. This provides high specificity and accuracy.[19]

-

Conclusion and Outlook

Based on its fully fluorinated alicyclic structure, Perfluoro(butylcyclohexane) is expected to be an extremely persistent substance in the environment.[3][9] Its resistance to abiotic and biotic degradation is predicted to be profound, leading to a long environmental residence time.[10] Key environmental processes governing its fate will be sorption to organic matter in soils and sediments and potential long-range atmospheric transport.[6][11] Furthermore, its persistence creates a continuous potential for exposure and bioaccumulation in ecological receptors.[15]

The experimental framework detailed in this guide provides a clear and scientifically rigorous pathway to definitively quantify the persistence, mobility, and bioaccumulation potential of PFBC. Generating this data is a critical step for conducting thorough environmental risk assessments and ensuring the responsible management of this and other emerging perfluorinated compounds throughout their lifecycle. The principles and methodologies outlined here are foundational for any researcher, manufacturer, or regulator tasked with evaluating the environmental impact of novel fluorochemicals.

References

-

Wiley Science Content Hub. (n.d.). Forever Chemicals: Investigating the Persistence and Impact of Per- and Polyfluoroalkyl Substances in the Environment and Food. Retrieved from [Link][1]

-

MDPI. (2021). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. Retrieved from [Link][2]

-

National Institutes of Health (NIH). (2021). The High Persistence of PFAS is Sufficient for their Management as a Chemical Class. Retrieved from [Link][3]

-

CHEM Trust. (n.d.). PFAS the 'Forever Chemicals'. Retrieved from [Link][20]

-

Environmental Chemistry Explained. (2020). Three Things to Know About PFAS: Part 1 Persistence. Retrieved from [Link][4]

-

Wikipedia. (n.d.). Perfluoro tert-butylcyclohexane. Retrieved from [Link][7]

-

Wikipedia. (n.d.). Perfluorocyclohexane. Retrieved from [Link][8]

-

ACS Publications. (2023). Perfluoro(7-methylbicyclo[4.3.0]nonane) and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. Retrieved from [Link][21]

-

Enviro Wiki. (2026). PFAS Transport and Fate. Retrieved from [Link][11]

-

Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Retrieved from [Link][18]

-

PubMed. (2025). Bioaccumulation and Uptake Kinetics of Per- and Polyfluoroalkyl Substances in Pimephales promelas. Retrieved from [Link][16]

-

PubChem. (n.d.). Perfluoro-tert-butylcyclohexane. Retrieved from [Link][22]

-

MDPI. (2021). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. Retrieved from [Link][19]

-

MDPI. (2023). A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. Retrieved from [Link][14]

-

National Institutes of Health (NIH). (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Retrieved from [Link][13]

-

Genetic Engineering and Society Center. (2022). Bioaccumulation and Translocation of 6:2 Fluorotelomer Sulfonate, GenX, and Perfluoroalkyl Acids by Urban Spontaneous Plants. Retrieved from [Link][23]

-

Wiley Online Library. (2021). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations. Retrieved from [Link][5]

-

DASH (Harvard). (n.d.). Publication: An Analytical Toolbox for Investigating the Bioaccumulation Potential of Per- and Polyfluoroalkyl Substances in Aquatic Ecosystems. Retrieved from [Link][24]

-

Gelest. (n.d.). Perfluoro(tert-butylcyclohexane) Safety Data Sheet. Retrieved from [Link][9]

-

ITRC. (n.d.). Environmental Fate and Transport Processes. Retrieved from [Link][6]

-

Technology Networks. (2024). New Analysis Method Can Detect Forever Chemicals in Under Three Minutes. Retrieved from [Link][25]

-

ITRC. (n.d.). Sampling and Analytical Methods. Retrieved from [Link][26]

-

MDPI. (2021). Bioaccumulation, Biodistribution, Toxicology and Biomonitoring of Organofluorine Compounds in Aquatic Organisms. Retrieved from [Link][15]

-

ACS Publications. (2006). Sources, Fate and Transport of Perfluorocarboxylates. Retrieved from [Link][10]

-

Agilent. (2022). Perfluoroalkyl Substances (PFAS) Testing Guide. Retrieved from [Link][27]

-

SpringerLink. (2021). A review of the bioaccumulation and adverse effects of PFAS in free-living organisms from contaminated sites nearby fluorochemical production plants. Retrieved from [Link][17]

-

PubMed. (2016). Fate and transport of perfluoro- and polyfluoroalkyl substances including perfluorooctane sulfonamides in a managed urban water body. Retrieved from [Link][12]

Sources

- 1. Forever Chemicals: Investigating the Persistence and Impact of Per- and Polyfluoroalkyl Substances in the Environment and Food - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]

- 2. Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects [mdpi.com]

- 3. The High Persistence of PFAS is Sufficient for their Management as a Chemical Class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. gsienv.com [gsienv.com]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. Perfluoro tert-butylcyclohexane - Wikipedia [en.wikipedia.org]

- 8. Perfluorocyclohexane - Wikipedia [en.wikipedia.org]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PFAS Transport and Fate - Enviro Wiki [enviro.wiki]

- 12. Fate and transport of perfluoro- and polyfluoroalkyl substances including perfluorooctane sulfonamides in a managed urban water body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Bioaccumulation and uptake kinetics of per- and polyfluoroalkyl substances in Pimephales promelas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

- 18. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]

- 19. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]

- 20. chemtrust.org [chemtrust.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Perfluoro-tert-butylcyclohexane | C10HF19 | CID 15710951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. ges.research.ncsu.edu [ges.research.ncsu.edu]

- 24. dash.harvard.edu [dash.harvard.edu]

- 25. technologynetworks.com [technologynetworks.com]

- 26. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 27. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Introduction: The Imperative for Quantitative, Background-Free Imaging

An In-Depth Technical Guide to Perfluoro(butylcyclohexane) as a Potential ¹⁹F MRI Tracer

In the landscape of drug development and cell therapy, the ability to non-invasively track cells and targeted agents in vivo is paramount. While traditional magnetic resonance imaging (MRI) provides exceptional anatomical context, its reliance on proton (¹H) signals makes it difficult to unambiguously distinguish and quantify therapeutic agents or cells from surrounding tissues. Fluorine-19 (¹⁹F) MRI has emerged as a powerful solution, offering a unique "hot-spot" imaging modality. Because fluorine is virtually absent in biological tissues, ¹⁹F MRI provides a background-free signal that is directly proportional to the concentration of the imaging agent, enabling true quantification.[1]

Perfluorocarbons (PFCs) have become the agents of choice for ¹⁹F MRI due to their high fluorine content and biological inertness.[2] Among these, Perfluoro(butylcyclohexane), specifically its tert-butyl isomer, presents a compelling profile for researchers and drug development professionals. This guide provides a comprehensive technical overview of Perfluoro(tert-butylcyclohexane) as a ¹⁹F MRI tracer, from its fundamental properties to detailed protocols for its application in preclinical research.

Core Principles: Why Perfluoro(tert-butylcyclohexane)?

The selection of an imaging agent is a critical decision driven by its physicochemical properties and its behavior within a biological system. Perfluoro(tert-butylcyclohexane) offers a unique combination of characteristics that make it highly suitable for ¹⁹F MRI applications.

Physicochemical and MRI Properties

Perfluoro(tert-butylcyclohexane) (PFtBC) is a saturated alicyclic perfluorocarbon.[3] Its high density of fluorine atoms and specific molecular structure are central to its efficacy as an MRI tracer.

The most significant feature for ¹⁹F MRI is the presence of the perfluoro-tert-butyl group. The nine fluorine atoms on this group are chemically and magnetically equivalent. This equivalence causes their signals to coalesce into a single, intense resonance peak in the ¹⁹F NMR spectrum, which dramatically increases the signal-to-noise ratio (SNR) and simplifies image acquisition and analysis.[4][5] This is a distinct advantage over other PFCs like perfluorooctyl bromide (PFOB), which exhibits a complex, multi-peak spectrum that can reduce effective SNR and introduce chemical shift artifacts.[6]

| Property | Value / Description | Rationale for Importance | Source |

| Molecular Formula | C₁₀F₂₀ | High fluorine density for a strong MRI signal. | [3] |

| Molar Mass | 500.078 g·mol⁻¹ | Relevant for calculating molar concentrations. | [3] |

| ¹⁹F NMR Spectrum | Single, intense singlet | Maximizes SNR, simplifies imaging, avoids chemical shift artifacts. | [4][5] |

| Biocompatibility | Biologically and chemically inert | Essential for in vivo applications to minimize toxicity and interference with biological processes. | [3][7] |

| T₁/T₂ Relaxation | Favorable T₂/T₁ ratios (>0.27 at 3T) | Allows for efficient signal acquisition with fast imaging sequences. Relaxation times decrease with increasing magnetic field strength. | [5] |

| Biological Half-Life | ~3-7 days (liver/spleen, mouse) | Represents a balance between sufficient retention for longitudinal studies and eventual clearance from the body. | [5] |

The Imperative of Formulation: From Lipophobicity to Bioavailability

A defining characteristic of PFCs is that they are both hydrophobic (water-repelling) and lipophobic (fat-repelling).[2] This immiscibility necessitates their formulation into stable nanoemulsions for administration into aqueous biological systems.[8] The emulsification process encapsulates tiny droplets of the PFC oil, typically stabilized by a surfactant layer, allowing them to be suspended in an aqueous medium and readily taken up by cells, particularly phagocytic cells of the immune system.[8]

The quality of the nanoemulsion is critical; it dictates the stability, biocompatibility, and in vivo fate of the tracer. A well-formed nanoemulsion should have a small, uniform droplet size (typically ~100-200 nm) and low polydispersity to ensure stability and consistent cellular uptake.[8]

Experimental Workflow: From Benchtop to In Vivo Imaging

Successfully implementing Perfluoro(butylcyclohexane) as a ¹⁹F MRI tracer requires meticulous attention to the formulation and cell labeling protocols, followed by optimized imaging and data analysis.

Protocol: Preparation of a Perfluoro(tert-butylcyclohexane) Nanoemulsion

This protocol describes a robust method for preparing a stable Perfluoro(tert-butylcyclohexane) nanoemulsion suitable for ex vivo cell labeling and in vivo administration, adapted from established methods for PFC emulsification.[8] The causality behind this multi-step process is to use high-energy input (microfluidization) to break down the bulk PFC into nanoscale droplets and immediately stabilize these newly formed interfaces with a surfactant to prevent recoalescence.

Materials:

-

Perfluoro(tert-butylcyclohexane) (PFtBC)

-

Egg Yolk Phospholipid or a suitable non-ionic surfactant (e.g., Pluronic®)

-

High-Purity Water for Injection (WFI)

-

Chloroform (for surfactant dissolution, if needed)

-

High-pressure homogenizer or microfluidizer

Step-by-Step Methodology:

-

Surfactant Preparation: Dissolve the egg yolk phospholipid or other surfactant in an appropriate solvent (e.g., chloroform) or directly in the WFI depending on its solubility. If using a solvent, this will be removed later. The goal is to have the surfactant molecules readily available to coat the PFC droplets.

-

Formation of the Primary Emulsion:

-

Combine the PFtBC liquid with the aqueous surfactant solution.

-

Use a high-speed rotor-stator homogenizer to create a coarse, milky-white primary emulsion. This initial step breaks the PFC into large micro-droplets, increasing the surface area for the next, more energy-intensive step.

-

-

High-Pressure Homogenization (Microfluidization):

-

Pass the primary emulsion through a high-pressure microfluidizer. The intense shear forces, cavitation, and impact within the microfluidizer's interaction chamber are necessary to reduce the droplet size to the nanometer scale.

-

Typically, multiple passes (e.g., 5-10) are required to achieve a small, monodisperse droplet size. The emulsion will become more translucent as the droplet size decreases.

-

-

Solvent Removal (if applicable): If a volatile solvent like chloroform was used, it must be removed. This is typically done via rotary evaporation under reduced pressure. Removing the solvent is critical for biocompatibility.

-

Sterile Filtration: Filter the final nanoemulsion through a 0.22 µm syringe filter for sterilization before any biological use.

-

Quality Control and Characterization:

-

Droplet Size and Polydispersity: Use Dynamic Light Scattering (DLS) to confirm the mean hydrodynamic diameter is within the target range (e.g., 130 nm) and the Polydispersity Index (PDI) is low (<0.15).[8] This validates the physical stability and uniformity of the formulation.

-

Zeta Potential: Measure the zeta potential to assess colloidal stability. A sufficiently high negative or positive charge prevents droplet aggregation.

-

Fluorine Content: Use ¹⁹F NMR with a known standard to quantify the final fluorine concentration in the emulsion.

-

Protocol: Ex Vivo Cell Labeling

This protocol is designed for labeling phagocytic cells (e.g., macrophages, dendritic cells) which readily internalize nanoemulsion particles.

Materials:

-

Cultured cells (e.g., RAW 264.7 macrophages)

-

Sterile Perfluoro(tert-butylcyclohexane) nanoemulsion

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue and Hemocytometer (for viability)

Step-by-Step Methodology:

-

Cell Seeding: Plate the cells at an appropriate density and allow them to adhere overnight.

-

Incubation with Nanoemulsion:

-

Aspirate the old medium.

-

Add fresh medium containing the PFtBC nanoemulsion. The optimal concentration must be determined empirically but typically ranges from 0.5 to 2 mg/mL.

-

Incubate for 12-24 hours. This duration allows for sufficient phagocytic uptake without inducing significant cytotoxicity.

-

-

Washing:

-

Aspirate the emulsion-containing medium.

-

Wash the cells thoroughly with warm PBS (at least 3 times) to remove any extracellular nanoemulsion. This step is crucial for ensuring that the subsequent MRI signal originates solely from intracellular tracer.

-

-

Cell Harvesting: Detach the cells using standard methods (e.g., trypsinization or cell scraping).

-

Validation and Quantification:

-

Viability Check: Perform a Trypan Blue exclusion assay to confirm that the labeling process did not significantly impact cell viability.[1]

-

Quantify Fluorine Load: Lyse a known number of cells and perform ¹⁹F NMR spectroscopy against a fluorine standard. This allows for the calculation of the average number of ¹⁹F atoms per cell, a critical parameter for in vivo quantification. Typical cell loading is in the range of 10¹¹ to 10¹³ ¹⁹F atoms per cell.[9][10]

-

Protocol: In Vivo ¹⁹F MRI and Quantification

Acquiring high-quality ¹⁹F MR images requires specialized hardware and optimized pulse sequences due to the low concentration of the tracer compared to water protons.

Workflow Overview:

The fundamental workflow involves administering the labeled cells, acquiring co-registered ¹H and ¹⁹F images, and then using the ¹⁹F signal intensity, calibrated against a reference standard, to determine the number of labeled cells in a region of interest.

Step-by-Step Imaging and Analysis Protocol:

-

Animal Preparation: Administer the PFtBC-labeled cells to the animal model (e.g., via intravenous or local injection). Anesthetize the animal and place it in the MRI scanner.

-

Hardware Setup: Use a dual-tuned ¹H/¹⁹F radiofrequency (RF) coil. This is the most efficient setup, as it allows for the acquisition of both proton and fluorine images without repositioning the animal, ensuring perfect co-registration.

-

Reference Phantom: Place a small phantom containing a known concentration of the PFtBC nanoemulsion within the field of view. This external standard is the cornerstone of accurate quantification.

-

¹H Anatomical Imaging: Acquire a standard high-resolution ¹H anatomical image (e.g., a T2-weighted RARE sequence) to provide anatomical context.

-

¹⁹F 'Hot-Spot' Imaging:

-

Switch the scanner to the ¹⁹F frequency.

-

Use a suitable pulse sequence. A 3D Rapid Acquisition with Relaxation Enhancement (RARE) sequence is often a good choice due to its robustness and efficiency.[9]

-

The goal is to maximize SNR/time. Since resolution is often less critical for ¹⁹F images, larger voxel sizes can be used to increase the number of labeled cells per voxel.[10]

Table of Suggested ¹⁹F RARE Imaging Parameters (7T Preclinical Scanner):

-

| Parameter | Suggested Starting Value | Rationale |

| Repetition Time (TR) | 1500-2000 ms | Allows for sufficient T1 relaxation, balancing signal and scan time. |

| Echo Time (TE) | ~10-20 ms (effective) | A short TE minimizes signal loss from T2 decay. |

| RARE Factor/ETL | 8-16 | Speeds up acquisition by collecting multiple lines of k-space per TR. |

| Flip Angle | 90° (excitation), 180° (refocusing) | Standard for spin-echo based sequences. |

| Field of View (FOV) | Match to ¹H scan | Ensures proper overlay and covers the region of interest. |

| Matrix Size | 64x64 or 128x128 | Lower resolution than ¹H to boost SNR per voxel. |

| Number of Averages | 64-256 | Signal averaging is critical to overcome the low in vivo concentration. |

| Acquisition Time | 20-40 minutes | A necessary trade-off for achieving adequate SNR. |

-

Data Processing and Quantification:

-

Image Overlay: Reconstruct both the ¹H and ¹⁹F images. Overlay the ¹⁹F image (typically displayed as a color "heatmap") onto the grayscale ¹H anatomical image to visualize the location of the labeled cells.[11]

-

ROI Analysis: Using image analysis software, draw a Region of Interest (ROI) around the ¹⁹F signal in the tissue and another ROI around the reference phantom.[11]

-

Calculate Total ¹⁹F Spins: Measure the mean SNR within the tissue ROI and the phantom ROI. The total number of ¹⁹F spins in the tissue can be calculated using the following formula:

Spins_tissue = (SNR_tissue / SNR_phantom) * Spins_phantom

Where Spins_phantom is the known number of ¹⁹F spins in the phantom ROI, calculated from its volume and concentration.

-

Calculate Cell Number: Divide the total number of ¹⁹F spins in the tissue ROI by the average number of ¹⁹F atoms per cell (determined ex vivo) to get the absolute number of labeled cells in that region.

-

Comparative Analysis and Future Outlook

While Perfluoro(tert-butylcyclohexane) is a strong candidate, it is important to understand its position relative to other common ¹⁹F MRI tracers.

| Feature | Perfluoro(tert-butylcyclohexane) | Perfluoro-15-crown-5-ether (PFCE) | Perfluorooctyl Bromide (PFOB) |

| Equivalent ¹⁹F Atoms | 9 (from t-butyl group) | 20 | 17 (in multiple environments) |

| ¹⁹F NMR Spectrum | Single Sharp Peak | Single Sharp Peak | Multiple Peaks |

| MRI Advantage | High SNR, no chemical shift artifact | Very high SNR, no artifact | Lower effective SNR, potential for artifacts |

| Biological Half-Life | Shorter (~3-7 days in mice)[5] | Very Long (>100 days)[5] | Relatively Short (~7 days) |

| Clinical Status | Component of ABL-101 (in clinical trials as oxygen carrier)[5] | Preclinical / Phase I trials for imaging | Previously used as a blood substitute |

Perfluoro(tert-butylcyclohexane), particularly in the form of the ABL-101 emulsion, strikes an excellent balance. It provides the clean, single-peak spectrum of PFCE, which is ideal for imaging, but has a significantly shorter biological half-life, making it more suitable for clinical translation where long-term retention of agents is a concern.[5] Its established use as an oxygen therapeutic provides a wealth of safety and formulation data that can be leveraged for its development as a dedicated imaging agent.[3][12]

The future of ¹⁹F MRI with agents like Perfluoro(tert-butylcyclohexane) is promising. Its application in tracking immune cell therapies (e.g., CAR-T cells), monitoring inflammation in autoimmune diseases, and assessing the delivery of drug-loaded nanoparticles represents a significant step towards personalized and quantitative medicine.

Conclusion

Perfluoro(tert-butylcyclohexane) stands out as a highly promising tracer for ¹⁹F MRI. Its unique molecular structure provides a strong, singlet NMR signal, simplifying imaging and boosting sensitivity. When properly formulated into a stable nanoemulsion, it can be used to effectively label and track cells in vivo, providing unambiguous, quantitative data without the background signal that plagues other methods. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to harness the power of this technology, enabling deeper insights into cell trafficking, disease progression, and therapeutic efficacy.

References

-

Perfluoro tert-butylcyclohexane - Wikiwand. (n.d.). Wikiwand. Retrieved January 31, 2026, from [Link]

-

Perfluoro tert-butylcyclohexane. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Perfluoro-tert-butoxylated Monosaccharides for Metabolic 19F Magnetic Resonance Imaging in Hepatocellular Carcinoma Detection. (2025). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Novel perfluorocarbon nanoemulsion for 19F MRI cell tracking of two cell populations in vivo. (n.d.). ISMRM. Retrieved January 31, 2026, from [Link]

-

Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Recent Advances in 19Fluorine Magnetic Resonance Imaging with Perfluorocarbon Emulsions. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

How to 19F MRI: applications, technique, and getting started. (2023). Oxford Academic. Retrieved January 31, 2026, from [Link]

-

How to 19F MRI: applications, technique, and getting started. (2023). WUR eDepot. Retrieved January 31, 2026, from [Link]

-

19F MRI for quantitative in vivo cell tracking. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

-

High‐Contrast and Fast‐Removable F‐MRI Labels with Perfluoro‐tert‐Butyl Substituents | Request PDF. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

-

19F MRI for quantitative in vivo cell tracking. (n.d.). Radboud Repository. Retrieved January 31, 2026, from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Recent Advances in 19Fluorine Magnetic Resonance Imaging with Perfluorocarbon Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perfluoro tert-butylcyclohexane - Wikipedia [en.wikipedia.org]

- 4. Perfluoro-tert-butoxylated Monosaccharides for Metabolic 19F Magnetic Resonance Imaging in Hepatocellular Carcinoma Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy Perfluoro tert-butylcyclohexane | 84808-64-0 [smolecule.com]

- 8. Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design | MDPI [mdpi.com]

- 9. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Perfluoro tert-butylcyclohexane - Wikiwand [wikiwand.com]

Methodological & Application

Protocol for creating Perfluoro(butylcyclohexane) nanoemulsions for in vivo studies.

Executive Summary

Perfluoro(butylcyclohexane) (PFBCH) is a high-density, chemically inert perfluorocarbon (PFC) widely utilized in

This guide details a robust, high-energy homogenization protocol to generate PFBCH nanoemulsions (<200 nm) stabilized by Egg Yolk Phospholipids (EYP). This formulation is optimized for in vivo stability, minimizing Ostwald ripening and ensuring biocompatibility for intravenous administration.

Scientific Background & Rationale

2.1 The Physicochemical Challenge

PFBCH (

-

The Interface Problem: Standard surfactants often fail to lower the interfacial tension sufficiently. We utilize Egg Yolk Phospholipids (EYP) because their acyl chains can intercalate (imperfectly but sufficiently) at the fluorocarbon interface, while the zwitterionic headgroups provide steric and electrostatic repulsion.

-

Ostwald Ripening: PFC emulsions are prone to coarsening, where small droplets dissolve and redeposit onto larger ones. PFBCH is often selected specifically because its lower water solubility (compared to Perfluorodecalin) naturally resists this ripening process [1].

2.2 Formulation Strategy

-

Dispersed Phase: 20% w/v PFBCH.

-

Emulsifier: 2.0% w/v Egg Yolk Phospholipids (e.g., Lipoid E80).

-

Continuous Phase: 2.25% w/v Glycerol (for isotonicity) in Phosphate Buffer (pH 7.4).

-

Critical Note:Do not use saline (NaCl) during high-pressure homogenization. High ionic strength shields the electrostatic repulsion of the phospholipid headgroups, leading to coalescence under high shear.

-

Materials & Equipment

| Component | Specification | Purpose |

| PFBCH | CAS: 374-16-3, >98% purity | Oxygen carrier / |

| Surfactant | Egg Yolk Phospholipids (Lipoid E80) | Interfacial stabilizer |

| Tonicity Agent | Glycerol (USP Grade) | Maintains isotonicity (~290 mOsm) |

| Buffer | pH control (7.0 - 7.4) | |

| Water | WFI (Water for Injection) | Continuous phase |

Required Equipment:

-

High-Shear Mixer: Ultra-Turrax or Silverson (for pre-emulsion).

-

High-Pressure Homogenizer: Microfluidizer (e.g., Microfluidics M-110P) or Avestin EmulsiFlex.

-

Requirement: Must sustain 20,000–30,000 psi.

-

-

Cooling System: Recirculating chiller set to 4°C (PFCs heat rapidly under pressure).

-

Sizing: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Detailed Protocol

Phase 1: Preparation of Phases

-

Aqueous Phase: Dissolve 2.25% (w/v) Glycerol and 0.05% (w/v) Sodium Phosphate buffer in WFI. Adjust pH to 7.4.

-

Lipid Dispersion: Disperse 2.0% (w/v) Egg Yolk Phospholipids into the Aqueous Phase.

-

Tip: Allow phospholipids to hydrate for 30 minutes under gentle magnetic stirring under nitrogen gas (to prevent oxidation).

-

-

PFC Addition: Weigh the PFBCH liquid (20% w/v). Note that due to high density (1.9 g/mL), the volume will be much smaller than the water volume.

Phase 2: Pre-Emulsification

-

Goal: Create a coarse emulsion (droplets ~1–5 µm) to feed the homogenizer.

-

Action: While shearing the aqueous/lipid mixture at 10,000 RPM (Ultra-Turrax), slowly add the PFBCH.

-

Duration: Mix for 2–3 minutes until the heavy PFC oil is fully suspended and no pools of oil remain at the bottom.

Phase 3: High-Pressure Homogenization (The Critical Step)

-

Setup: Prime the Microfluidizer with buffer. Set the interaction chamber cooling bath to 4°C.

-

Process:

-

Pour the pre-emulsion into the reservoir.

-

Operate at 20,000 psi (approx. 1380 bar) .

-

Collect the output and recirculate.

-

Passes: Perform 8–10 discrete passes .

-

Why? Passes 1-3 break major droplets; passes 4-8 reduce polydispersity (PDI). Beyond 10 passes, "over-processing" can occur, causing re-coalescence.

-

-

-

Temperature Control: Monitor the outlet temperature. If it exceeds 40°C, pause and allow the system to cool. Hot PFCs have higher vapor pressure, which can destabilize the surfactant shell.

Phase 4: Post-Processing & Sterilization

-

pH Check: Verify pH is 7.0–7.4. If it drops significantly, lipid hydrolysis may have occurred (process was too hot).

-

Sterilization:

-

Preferred: Pass through a 0.22 µm PES (Polyethersulfone) sterile filter .

-

Constraint: This is only possible if the Z-average size is <200 nm.

-

Alternative: If size >200 nm, steam sterilization is risky (droplet growth). Aseptic manufacturing is required.

-

Workflow Visualization

Figure 1: Step-by-step manufacturing workflow for PFBCH nanoemulsions ensuring sterility and size control.

Quality Control & Validation Criteria

To ensure the protocol was successful, the final emulsion must meet these specifications:

| Parameter | Acceptance Criteria | Method | Significance |

| Z-Average Diameter | 100 – 180 nm | DLS (Zetasizer) | Determines circulation time; >200nm triggers rapid RES clearance. |

| Polydispersity (PDI) | < 0.20 | DLS | High PDI indicates instability and risk of Ostwald ripening. |

| Zeta Potential | -30 to -50 mV | Electrophoretic Mobility | Negative charge prevents aggregation (electrostatic stabilization). |

| pH | 7.0 – 7.4 | pH Meter | Acidic pH indicates phospholipid degradation (Lyso-PC formation). |

| Endotoxin | < 0.5 EU/mL | LAL Assay | Critical for in vivo safety to prevent septic shock. |

Droplet Architecture

Understanding the physical structure is vital for troubleshooting. The PFBCH core is hydrophobic, while the EYP surfactant forms a monolayer.

Figure 2: Core-Shell model. The PFBCH core is stabilized by a phospholipid monolayer, suspended in an isotonic glycerol buffer.

In Vivo Considerations

-

Clearance: PFBCH emulsions are cleared by the Reticuloendothelial System (RES), primarily the liver and spleen. The half-life (

) in blood is typically 3–6 hours for this formulation size [2]. -

Retention: While the emulsion clears the blood quickly, the PFBCH molecule itself has a long organ retention time due to its high boiling point and lipophobicity. It is eventually excreted via exhalation, but this can take weeks to months.

-

Dosing: Standard bolus injection volume is 5–10 mL/kg. Do not exceed 20 mL/kg to avoid volume overload or "colloidoclasmic shock" (complement activation), though EYP minimizes this risk compared to synthetic surfactants [3].

References

-

Riess, J. G. (2005). Understanding the Fundamentals of Perfluorocarbons and Perfluorocarbon Emulsions Relevant to In Vivo Oxygen Delivery. Artificial Cells, Blood Substitutes, and Biotechnology. Link

-

Ahrens, E. T., et al. (2005). In vivo imaging of cellular inflammation using a 19F-magnetic resonance imaging tracer. Nature Biotechnology. Link

-

Rapoport, N. (2012). Phase-shift, stimuli-responsive perfluorocarbon nanodroplets for drug delivery to cancer. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Link

-

Flaim, S. F. (1994). Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes. Artificial Cells, Blood Substitutes, and Biotechnology. Link

Sources

Application Notes and Protocols: Perfluoro(butylcyclohexane) in the Amelioration of Decompression Sickness

For: Researchers, scientists, and drug development professionals in the fields of diving medicine, aerospace physiology, and advanced therapeutics.

Introduction: A Novel Adjunct Therapy for a Century-Old Malady

Decompression sickness (DCS), a condition first described in the 19th century, arises from the formation of inert gas bubbles in tissues and the bloodstream following a rapid decrease in ambient pressure.[1] The current standard of care, hyperbaric oxygen therapy (HBOT), is effective but not always immediately accessible, particularly in remote locations or challenging operational environments.[1] This critical treatment gap has spurred the investigation of non-compressive therapeutic adjuncts. Perfluorocarbons (PFCs), a class of synthetic compounds with exceptionally high gas-dissolving capacities, have been a subject of research in this area since the 1980s.[1]

Perfluoro(butylcyclohexane) (PFBC), a specific PFC, offers a compelling profile for this application due to its chemical inertness, high stability, and significant capacity for respiratory gas transport.[2] This document provides a detailed overview of the scientific rationale, formulation protocols, and in-vivo testing methodologies for investigating PFBC-based nanoemulsions as a treatment for DCS.

Mechanism of Action: A Dual-Pronged Approach to Bubble Mitigation

The therapeutic potential of Perfluoro(butylcyclohexane) in DCS is rooted in its unique physicochemical properties, enabling a two-fold mechanism of action:

-

Enhanced Inert Gas Washout: PFBC nanoemulsions, circulating in the bloodstream, act as a "sink" for excess nitrogen. The high solubility of nitrogen in PFBC creates a steep partial pressure gradient, drawing dissolved nitrogen out of tissues and from the surface of existing bubbles, thereby accelerating their dissolution.

-

Oxygen Delivery to Ischemic Tissues: Gas bubbles can cause vascular obstruction, leading to downstream tissue hypoxia. PFBC nanoemulsions can transport significant volumes of dissolved oxygen, and their small particle size may allow them to perfuse areas inaccessible to red blood cells, delivering oxygen to at-risk tissues.

This dual action of capturing excess nitrogen and delivering additional oxygen forms the foundation of its therapeutic potential.[1]

Caption: Mechanism of Perfluoro(butylcyclohexane) in DCS Treatment.

Physicochemical Properties of Perfluoro(butylcyclohexane)

A thorough understanding of the physical and chemical properties of PFBC is essential for formulation development and mechanistic interpretation.

| Property | Value | Significance in DCS Application |

| Molecular Formula | C₁₀F₂₀ | High degree of fluorination imparts chemical and biological inertness. |

| Density | ~1.99 g/mL at 24°C[3] | High density must be considered during the emulsification process to prevent phase separation. |

| Boiling Point | ~148.5°C[4] | Ensures the compound remains in a liquid state at physiological temperatures. |

| Gas Solubility | High for O₂, CO₂, and N₂[2] | The core principle behind its dual mechanism of action. |

| Water Solubility | Poor[3] | Necessitates emulsification for intravenous administration. |

Formulation Protocol: Albumin-Shelled Perfluoro(butylcyclohexane) Nanocapsules

The evolution from early-generation PFC emulsions, which were often associated with side effects due to synthetic surfactants, has led to the development of more biocompatible formulations.[1] Albumin-shelled nanocapsules offer improved stability and a better safety profile.[5]

I. Materials and Reagents

-

Perfluoro(butylcyclohexane) (PFBC), high purity

-

Human Serum Albumin (HSA), 20% solution

-

Water for Injection (WFI)

-

Phosphate Buffered Saline (PBS), sterile

-

0.22 µm sterile syringe filters

II. Equipment

-

High-pressure homogenizer or probe sonicator

-

Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

-

Centrifuge

III. Step-by-Step Formulation Procedure

-

Preparation of Aqueous Phase: Prepare a 5% w/v solution of HSA in WFI. Filter the solution through a 0.22 µm sterile filter.

-

Premixing: In a sterile container, add the PFBC to the 5% HSA solution to create a 10% v/v PFBC premix. Gently agitate to form a coarse emulsion.

-

Homogenization/Sonication:

-

Rationale: High-energy input is required to break down the coarse PFBC droplets into the nano-scale range. The albumin molecules will then adsorb to the newly created droplet surfaces, forming a stabilizing shell.

-

Method: Process the premix through a high-pressure homogenizer at 15,000-20,000 psi for 10-15 cycles. Alternatively, use a probe sonicator with appropriate power settings, ensuring the sample is kept on ice to prevent overheating.

-

-

Purification:

-

Rationale: This step removes any unbound albumin and larger, unstable aggregates.

-

Method: Centrifuge the nanoemulsion at 1,000 x g for 10 minutes.[6] Carefully collect the supernatant, which contains the stable nanocapsules.

-

-

Sterile Filtration: Pass the final nanoemulsion through a 0.22 µm sterile syringe filter into a sterile vial.

-

Quality Control:

-

Particle Size and Polydispersity Index (PDI): Measure using DLS. A target size of <250 nm with a PDI of <0.2 is desirable for intravenous administration.[7]

-

Zeta Potential: Measure using DLS. A zeta potential of approximately -30 mV or more negative indicates good colloidal stability.[8]

-

Sterility and Endotoxin Testing: Perform standard microbiological assays to ensure the formulation is suitable for in-vivo use.

-

Caption: Albumin-Shelled PFBC Nanocapsule Formulation Workflow.

In-Vivo Efficacy Protocol: Rat Model of Decompression Sickness

Animal models are indispensable for evaluating the efficacy of novel DCS treatments. The rat model offers a balance of physiological relevance and practical feasibility.

I. Animal Model

-

Species: Male Sprague-Dawley or Wistar rats, 300-400g.

-

Acclimation: House animals for at least one week prior to the experiment with free access to food and water.

II. Induction of Decompression Sickness

-

Hyperbaric Exposure: Place rats in a hyperbaric chamber and compress with air to 600 kPa (equivalent to a depth of 50 meters of sea water).[9][10]

-

Bottom Time: Maintain the pressure at 600 kPa for 60 minutes to allow for sufficient inert gas uptake in the tissues.[9][10]

-

Decompression: Decompress the chamber to atmospheric pressure at a rapid, consistent rate (e.g., 1.5 minutes total decompression time).[9][10]

III. Treatment Administration

-

Group Allocation: Randomly assign rats to treatment groups (e.g., Saline control, PFBC nanoemulsion).

-

Dosing and Administration: Immediately following decompression, administer the test article via tail vein injection. A typical dose for a PFC emulsion is in the range of 4-6 mL/kg.[11] All animals should breathe 100% oxygen for a defined period (e.g., 60 minutes) post-decompression, as this is a standard adjunct therapy.[12]

IV. Endpoint Assessment

-

Behavioral Scoring (30-60 minutes post-decompression):

-

Rationale: Observe and score the clinical signs of DCS, which often manifest as neurological and motor deficits.

-

Method: Use a standardized scoring system. Signs to observe include gait irregularities, paralysis, rolling, seizures, and respiratory distress.[13] A tilting board can be used to obtain a quantitative measure of grip strength, which is correlated with DCS severity.[14]

-

-

Survival: Monitor survival rates at 24 hours post-decompression.

-

Histopathological Analysis:

-

Rationale: To assess tissue-level damage, particularly in the central nervous system.

-

Processing: Tissues should be dehydrated, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).[9]

-

Analysis: Examine sections for signs of ischemic damage, edema, and neuronal injury.

-

Efficacy Data from Preclinical Studies

While data specifically for Perfluoro(butylcyclohexane) is limited in publicly accessible literature, studies on similar PFC emulsions provide a strong basis for its investigation.

| Animal Model | Intervention | Key Findings | Reference |

| Swine | Intravenous PFC emulsion + 100% O₂ | 72% survival in the PFC group vs. 45% in the saline group at 24 hours.[12] | Mahon et al. |

| Swine | Intravenous PFC emulsion + 100% O₂ | Reduced incidence of DCS (53% vs. 93% in control groups).[15][16] No neurological DCS observed in the PFC group.[15][16] | Dromsky et al. |

| Swine | Intravenous PFC emulsion (4 cc/kg) | No significant improvement in survival rates (66.67% vs. 74.04% in saline group).[11] | Cronin et al. |

Note: The conflicting results in swine models highlight the importance of experimental variables such as the specific PFC used, emulsion characteristics, timing of administration, and the severity of the DCS model.

Safety and Toxicological Considerations

The primary safety concerns with early PFC emulsions were related to the emulsifying agents, which could cause complement activation and other adverse reactions.[1] The use of biocompatible coatings like albumin is intended to mitigate these risks.[1]

-

Biodistribution: Following intravenous administration, PFBC nanocapsules are expected to be taken up by the reticuloendothelial system (RES), primarily in the liver and spleen.[2]

-

Elimination: The PFBC molecule itself is not metabolized and is eventually eliminated from the body via exhalation.[2]

-

Potential Side Effects: High doses may lead to transient effects on the RES, such as splenomegaly.[17] Monitoring liver enzymes and blood platelet levels is advisable in preclinical safety studies.[17]

Conclusion

Perfluoro(butylcyclohexane), formulated as a biocompatible nanoemulsion, represents a promising avenue for the development of an adjunct therapy for decompression sickness. Its dual ability to enhance nitrogen washout and deliver oxygen to ischemic tissues directly addresses the core pathophysiology of the condition. The protocols outlined in this document provide a framework for the systematic investigation of PFBC nanoemulsions, from formulation and characterization to preclinical efficacy and safety evaluation. Rigorous adherence to these methodologies will be crucial in advancing this technology from the laboratory to potential clinical application, offering a much-needed therapeutic option for divers, aviators, and astronauts.

References

- Ahrens, E. T., et al. (2014).

- Andrade, C. H., et al. (2016). In vitro test kits for safety assessment.

-

Spahn, D. R. (1999). Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions. Critical Care, 3(5), R93–R97. Available at: [Link]

-

Zhang, Y., et al. (2024). Decompression sickness-induced skeletal muscle injury: an animal model and pathological analysis. Military Medical Research, 11(1), 63. Available at: [Link]

-

Buzzacott, P., et al. (2014). A New Measure of Decompression Sickness in the Rat. BioMed Research International, 2014, 123581. Available at: [Link]

-

Mayer, F., et al. (2019). Perfluorocarbons for the treatment of decompression illness: how to bridge the gap between theory and practice. Medical Gas Research, 9(4), 230–239. Available at: [Link]

-

Holman, R., et al. (2022). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers in Chemistry, 9, 810029. Available at: [Link]

-

Wrobeln, A., et al. (2017). Albumin-derived perfluorocarbon-based artificial oxygen carriers: A physico-chemical characterization and first in vivo evaluation of biocompatibility. Journal of Controlled Release, 248, 114–123. Available at: [Link]

-

Janjic, J. M., et al. (2018). Nanoemulsion stability evaluations. Effects of scale on particle size.... ResearchGate. Available at: [Link]

-

Nance, E., et al. (2014). Rat models of spinal cord injury: from pathology to potential therapies. Disease Models & Mechanisms, 7(4), 345–356. Available at: [Link]

-

Koyama, S., et al. (2024). Safety Profile of Lipid Emulsion in Clinical Practice: A Pharmacovigilance Study Using the FDA Adverse Event Reporting System. Medical Principles and Practice, 33(4), 263-270. Available at: [Link]

-

Wrobeln, A., et al. (2017). Albumin-derived perfluorocarbon-based artificial oxygen carriers: A physico-chemical characterization and first in vivo evaluation of biocompatibility. ResearchGate. Available at: [Link]

-

Dromsky, D. M., et al. (2004). Treatment of decompression sickness in swine with intravenous perfluorocarbon emulsion. Aviation, Space, and Environmental Medicine, 75(4), 301–305. Available at: [Link]

-

Synthonix. (n.d.). Perfluoro(tert-butylcyclohexane) Safety Data Sheet. Available at: [Link]

-

Zhang, Y., et al. (2020). Preparation of perfluorocarbon emulsions by premix membrane emulsification for Acoustic Droplet Vaporization (ADV) in biomedical applications. ResearchGate. Available at: [Link]

- Li, M., et al. (2021). The Quality Control of Micro- and Nanomedicines: Compliance with Regulatory Guidelines. Pharmaceutics, 13(6), 795.

-

L'her, E., et al. (2005). Acclimation to decompression sickness in rats. Journal of Applied Physiology, 99(1), 299–305. Available at: [Link]

-

Patel, V., et al. (2025). Theranostics Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics, 15(7), 3012-3043. Available at: [Link]

-

de Maistre, S., et al. (2018). Percents of symptomatic rats suffering from decompression sickness (DCS) within 30 min after surfacing. ResearchGate. Available at: [Link]

-

Wrobeln, A., et al. (2017). Albumin-derived perfluorocarbon-based artificial oxygen carriers: A physico-chemical characterization and first in vivo evaluation of biocompatibility. Semantic Scholar. Available at: [Link]

-

Singh, Y., et al. (2017). Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Journal of Pharmaceutical Sciences, 106(8), 1988-2002. Available at: [Link]

-

Renner, F. T., et al. (2022). Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity. Langmuir, 38(34), 10536–10547. Available at: [Link]

- Kumar, A., et al. (2023). Self-Nanoemulsifying drug delivery system.

- Hadanny, A., et al. (2024). Hyperbaric Oxygen Therapy in Traumatic and Non-Traumatic Spinal Cord Injuries: Insights from Nearly Five Decades of Evidence with Single-Center Experience. Journal of Clinical Medicine, 13(10), 2873.

-

Dromsky, D. M., et al. (2006). Treatment of Decompression Sickness in Swine With Intravenous Perfluorocarbon Emulsion. Defense Technical Information Center. Available at: [Link]

-

Holman, R., et al. (2021). Perfluorocarbon Emulsion Contrast Agents: A Mini Review. Frontiers in Chemistry, 9, 810029. Available at: [Link]

-

Bonomo, J., & Butler, F. (2019). Decompression Sickness. Medscape. Available at: [Link]

-

Wang, Y., et al. (2022). Albumin-Based Nanocarriers for the Simultaneous Delivery of Antioxidant Gene and Phytochemical to Combat Oxidative Stress. Frontiers in Bioengineering and Biotechnology, 10, 956891. Available at: [Link]

-

Elmore, S. A., et al. (2011). Histopathological Evaluation of the Nervous System in National Toxicology Program Rodent Studies: A Modified Approach. Toxicologic Pathology, 39(6), 949–962. Available at: [Link]

- Gurpreet, K., & Singh, S. K. (2018). Review of Nanoemulsion Formulation and Characterization Techniques. Indian Journal of Pharmaceutical Sciences, 80(5), 781–789.

-

Blatteau, J. E., et al. (2013). Sidenafil Pre-Treatment Promotes Decompression Sickness in Rats. PLOS ONE, 8(4), e60639. Available at: [Link]

-

Mahon, R. T., et al. (2010). Intravenous perfluorocarbon after onset of decompression sickness decreases mortality in 20-kg swine. Aviation, Space, and Environmental Medicine, 81(7), 644–649. Available at: [Link]

- U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF)

-

Cronin, W. A., et al. (2018). Perfluorocarbon in Delayed Recompression with a Mixed Gender Swine Model of Decompression Sickness. Aerospace Medicine and Human Performance, 89(1), 14–18. Available at: [Link]

-

Mohammadi, M. H., et al. (2013). The effect of timing of decompression on neurologic recovery and histopathologic findings after spinal cord compression in a rat model. Asian Spine Journal, 7(3), 161–169. Available at: [Link]

- Lafarga, M., et al. (2021). Breath-Hold Diving-Related Decompression Sickness with Brain Involvement: From Neuroimaging to Pathophysiology. Brain Sciences, 11(11), 1489.

-

Interstate Technology & Regulatory Council. (2020). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]

-

Buzzacott, P., et al. (2014). A new measure of decompression sickness in the rat. BioMed Research International, 2014, 123581. Available at: [Link]

-

Wikipedia. (n.d.). Perfluorocarbon emulsions. Available at: [Link]

Sources

- 1. Perfluorocarbons for the treatment of decompression illness: how to bridge the gap between theory and practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sweet.ua.pt [sweet.ua.pt]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Albumin-derived perfluorocarbon-based artificial oxygen carriers: A physico-chemical characterization and first in vivo evaluation of biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Albumin-Based Nanocarriers for the Simultaneous Delivery of Antioxidant Gene and Phytochemical to Combat Oxidative Stress [frontiersin.org]

- 7. thno.org [thno.org]

- 8. ijpsonline.com [ijpsonline.com]

- 9. Decompression sickness-induced skeletal muscle injury: an animal model and pathological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Perfluorocarbon in Delayed Recompression with a Mixed Gender Swine Model of Decompression Sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Intravenous perfluorocarbon after onset of decompression sickness decreases mortality in 20-kg swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. A New Measure of Decompression Sickness in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Treatment of decompression sickness in swine with intravenous perfluorocarbon emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

Troubleshooting & Optimization

Technical Support Center: Perfluoro(butylcyclohexane) Emulsion Stability

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Stability Issues in PFBCH (C₁₀F₂₀) Formulations Last Updated: February 1, 2026

Introduction: The PFBCH Stability Paradox

Perfluoro(butylcyclohexane) (PFBCH) is a potent oxygen carrier used in therapeutics (e.g., Oxycyte) and imaging.[1] However, its formulation presents a unique physical paradox:

-

High Density (~1.9 g/mL): It is nearly twice as dense as water, driving rapid sedimentation.

-

Ostwald Ripening Susceptibility: While hydrophobic, PFBCH has sufficient molecular mobility and water solubility (approx.

mole fraction) to undergo rapid Ostwald ripening (OR), where small droplets dissolve and redeposit onto larger ones.

This guide moves beyond basic recipes to address the thermodynamic and kinetic barriers required to stabilize PFBCH emulsions.

Module 1: Droplet Size Growth (Ostwald Ripening)

Status: Critical Symptom: Mean particle size increases from 200nm to >400nm within 24–48 hours.

The Mechanism

Unlike hydrocarbon oils, PFBCH emulsions do not typically fail via coalescence (droplet merging) if the surfactant coverage is adequate. They fail via Ostwald Ripening .

According to the Kelvin Equation , the solubility of PFBCH in the aqueous phase is higher near the surface of smaller droplets due to greater curvature. This creates a concentration gradient driving diffusion from small to large droplets.